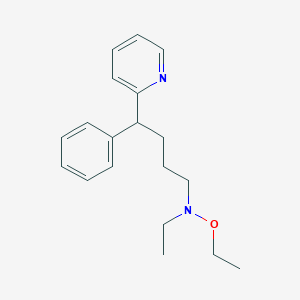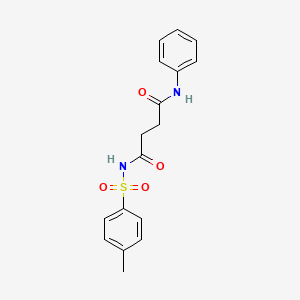
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a butanediamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted sulfonamide derivatives.
Applications De Recherche Scientifique
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-Methylbenzene-1-sulfonyl)-N~3~-phenylpropanediamide: A similar compound with a shorter carbon chain.
N~1~-(4-Methylbenzene-1-sulfonyl)-N~2~-phenylethanediamide: Another related compound with an even shorter carbon chain.
Uniqueness
N~1~-(4-Methylbenzene-1-sulfonyl)-N~4~-phenylbutanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The length of the carbon chain and the position of the sulfonyl group play a crucial role in determining its reactivity and interactions with biological targets.
Propriétés
| 104816-56-0 | |
Formule moléculaire |
C17H18N2O4S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)sulfonyl-N-phenylbutanediamide |
InChI |
InChI=1S/C17H18N2O4S/c1-13-7-9-15(10-8-13)24(22,23)19-17(21)12-11-16(20)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
VYFKVPVPLKDWOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


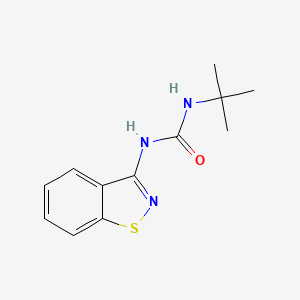

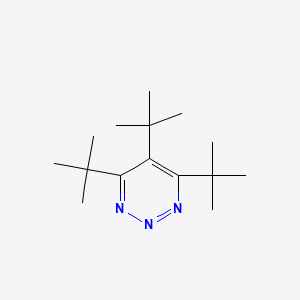
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
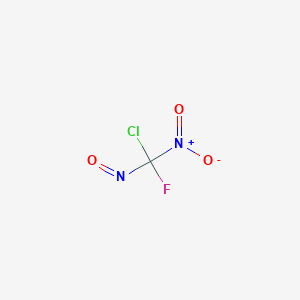
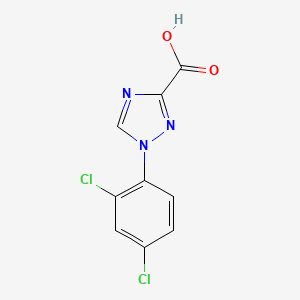
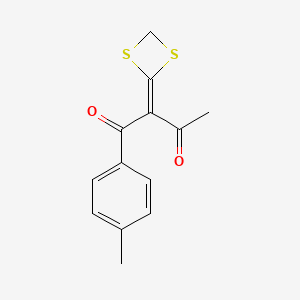
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
